

Physical and chemical properties of 2-methylthio-4-trifluoromethylbenzoic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-methylthio-4-trifluoromethylbenzoic acid
Cat. No.:	B1310588

[Get Quote](#)

Technical Guide: 2-Methylthio-4-(trifluoromethyl)benzoic Acid

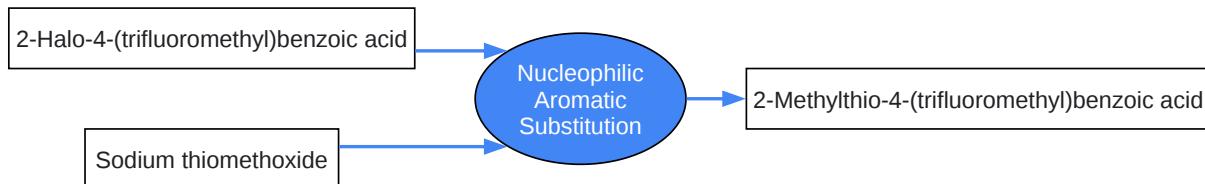
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 2-methylthio-4-(trifluoromethyl)benzoic acid. While experimental data for this specific molecule is limited, this document compiles available information and draws comparisons with closely related compounds to offer valuable insights for research and development.

Chemical Identity and Physical Properties

2-Methylthio-4-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates a methylthio (-SCH₃) group and a trifluoromethyl (-CF₃) group on the benzoic acid backbone. These functional groups are known to significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physical and Chemical Properties of 2-Methylthio-4-(trifluoromethyl)benzoic Acid


Property	Value	Source/Comment
IUPAC Name	2-(Methylthio)-4-(trifluoromethyl)benzoic acid	-
CAS Number	142994-05-6	[1] [2]
Molecular Formula	C ₉ H ₇ F ₃ O ₂ S	[2]
Molecular Weight	236.21 g/mol	[2]
Physical State	Liquid (experimental)	[3]
Melting Point	Data not available	-
Boiling Point	Data not available	-
pKa	Data not available	-
Solubility	Data not available	-
Calculated LogP	3.1255	[2]
Topological Polar Surface Area (TPSA)	37.3 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	2	[2]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid is not readily available in the published literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. A common method for introducing a methylthio group to an aromatic ring is through nucleophilic aromatic substitution on a suitable precursor.

Proposed Synthetic Pathway:

A potential synthetic route could involve the reaction of a 2-halo-4-(trifluoromethyl)benzoic acid derivative with a methylthiolate salt. This reaction would proceed via a nucleophilic aromatic substitution mechanism.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 2-methylthio-4-(trifluoromethyl)benzoic acid.

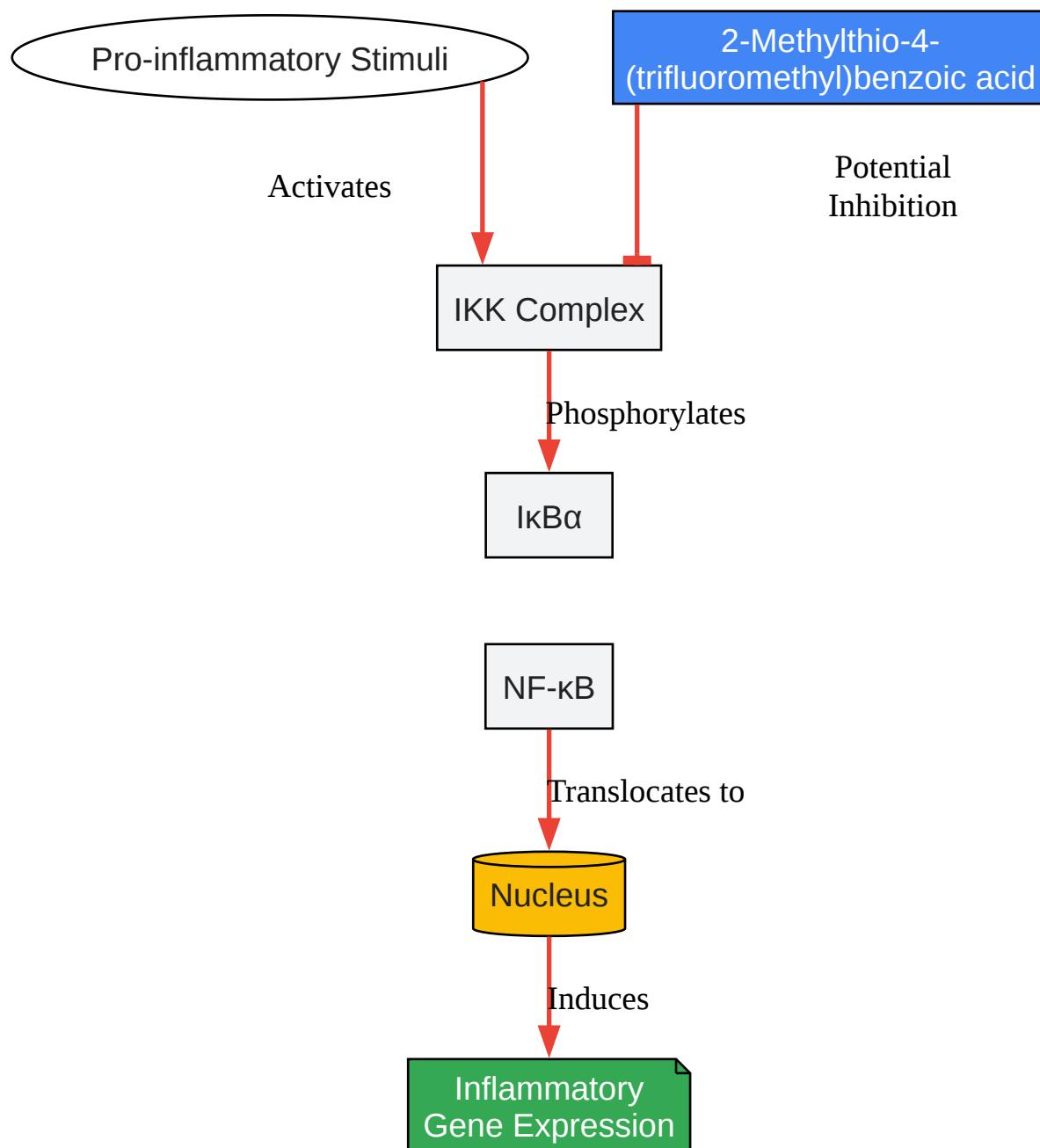
General Experimental Protocol (Hypothetical):

- Materials: 2-Fluoro-4-(trifluoromethyl)benzoic acid, sodium thiomethoxide, a suitable polar aprotic solvent (e.g., DMF or DMSO), and reagents for workup and purification.
- Procedure:
 - Dissolve 2-fluoro-4-(trifluoromethyl)benzoic acid in the chosen solvent in a reaction vessel.
 - Add sodium thiomethoxide to the solution. The reaction may be stirred at room temperature or require heating to proceed at a reasonable rate.
 - Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Upon completion, the reaction mixture would be subjected to an aqueous workup to remove inorganic salts. This typically involves partitioning between an organic solvent and water.
 - The organic layer containing the product would be dried and the solvent removed under reduced pressure.

- The crude product would then be purified, likely through column chromatography on silica gel, to yield the final 2-methylthio-4-(trifluoromethyl)benzoic acid.

Characterization: The purified product would be characterized using standard analytical techniques, including ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

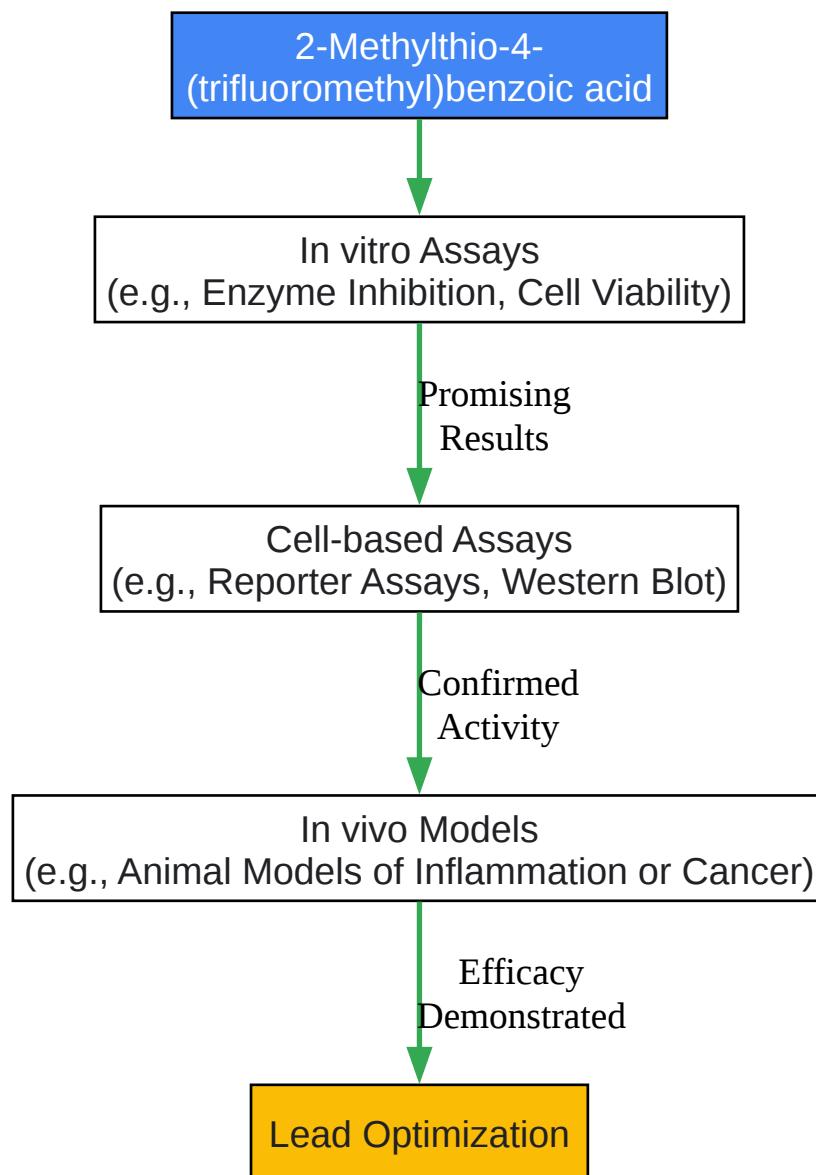

While no specific biological studies on 2-methylthio-4-(trifluoromethyl)benzoic acid have been identified, the structural motifs present in the molecule suggest potential areas of therapeutic interest. The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability and binding affinity of drug candidates.^[4] Thioether moieties are also present in various biologically active compounds.^[5]

Based on the activities of analogous compounds, 2-methylthio-4-(trifluoromethyl)benzoic acid could be investigated for the following biological effects:

- Anti-inflammatory Activity: Similar trifluoromethyl-containing compounds have demonstrated anti-inflammatory properties.^[6] This could be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).
- Anticancer Activity: Trifluoromethylthioxanthone derivatives have shown promising anticancer activity.^[6] The mechanism could involve the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.
- Enzyme Inhibition: The combination of the trifluoromethyl and methylthio groups could lead to specific interactions with the active sites of various enzymes, making it a candidate for inhibitor screening.

Hypothetical Signaling Pathway Involvement:

Given the potential anti-inflammatory and anticancer activities, a logical starting point for investigation would be signaling pathways central to these processes, such as the NF- κ B and MAPK pathways.



[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow for Biological Evaluation:

To assess the biological activity of 2-methylthio-4-(trifluoromethyl)benzoic acid, a tiered screening approach would be appropriate.

[Click to download full resolution via product page](#)

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Conclusion and Future Directions

2-Methylthio-4-(trifluoromethyl)benzoic acid represents an under-investigated molecule with potential applications in drug discovery. The presence of both a methylthio and a trifluoromethyl group makes it an attractive candidate for further study. Future research should focus on establishing a reliable synthetic protocol and conducting comprehensive in vitro and in vivo studies to elucidate its biological activity and mechanism of action. The lack of extensive

experimental data highlights an opportunity for novel research in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylthio)-4-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 11085762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-methylthio-4-trifluoromethylbenzoic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310588#physical-and-chemical-properties-of-2-methylthio-4-trifluoromethylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com